3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide
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Overview
Description
3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide is a complex organic compound with a molecular formula of C15H23N7O4. This compound features a unique structure that includes an imidazolidine ring, an imidazole ring, and a prolinamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidine and imidazole rings, followed by their coupling with L-alanyl and L-prolinamide.
Formation of Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Formation of Imidazole Ring: This can be achieved through the condensation of a 1,2-dicarbonyl compound with an amine.
Coupling Reactions: The imidazolidine and imidazole intermediates are then coupled with L-alanyl and L-prolinamide using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazolidine or imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate enzymes involved in metabolic pathways, or it may interact with receptors to alter signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidinone: A class of compounds structurally related to imidazolidine, featuring a saturated C3N2 nucleus with a urea or amide functional group.
Imidazole: A five-membered ring containing two nitrogen atoms, commonly found in many biologically active molecules.
Prolinamide: A derivative of proline, an amino acid, often used in peptide synthesis.
Uniqueness
What sets 3-[(5S)-5-(Imidazolidine-1-carbonyl)-2-oxo-2,5-dihydro-1H-imidazol-5-yl]-L-alanyl-L-prolinamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research .
Properties
CAS No. |
57817-97-7 |
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Molecular Formula |
C15H23N7O4 |
Molecular Weight |
365.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-[(5S)-5-(imidazolidine-1-carbonyl)-2-oxo-1H-imidazol-5-yl]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C15H23N7O4/c16-9(12(24)22-4-1-2-10(22)11(17)23)6-15(7-19-14(26)20-15)13(25)21-5-3-18-8-21/h7,9-10,18H,1-6,8,16H2,(H2,17,23)(H,20,26)/t9-,10-,15-/m0/s1 |
InChI Key |
DFRHFVIDIPGJBI-YHAQOWFVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](C[C@]2(C=NC(=O)N2)C(=O)N3CCNC3)N)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2(C=NC(=O)N2)C(=O)N3CCNC3)N)C(=O)N |
Origin of Product |
United States |
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